molecular formula C24H25ClN2O3S B2865582 6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE CAS No. 1112296-18-0

6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE

Numéro de catalogue: B2865582
Numéro CAS: 1112296-18-0
Poids moléculaire: 456.99
Clé InChI: RCJAZEZZDWJFPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This quinoline derivative features a chloro substituent at position 6, a piperidine-1-carbonyl group at position 3, and a 4-propylbenzenesulfonyl moiety at position 2. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulkier substituents modulate binding affinity .

Propriétés

IUPAC Name

[6-chloro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-2-6-17-7-10-19(11-8-17)31(29,30)23-20-15-18(25)9-12-22(20)26-16-21(23)24(28)27-13-4-3-5-14-27/h7-12,15-16H,2-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJAZEZZDWJFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the piperidin-1-ylcarbonyl group: This step involves the reaction of the chloroquinoline with piperidine and a carbonylating agent such as phosgene or triphosgene.

    Sulfonylation with 4-propylphenylsulfonyl chloride: The final step involves the reaction of the intermediate with 4-propylphenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For example, if the compound is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in cancer research, it might interfere with cell division or induce apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

Compound A : 6-Chloro-4-(Piperidin-1-yl)-2-(Pyrrolidin-1-yl)Quinoline
  • Key Differences :
    • Lacks the 3-carbonyl and 4-sulfonyl groups.
    • Contains piperidinyl (position 4) and pyrrolidinyl (position 2) substituents.
  • Implications: Reduced hydrogen-bonding capacity compared to the target compound.
Compound B : 2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline
  • Key Differences :
    • Methoxy (electron-donating) groups at positions 4 and 6 vs. chloro and sulfonyl (electron-withdrawing) groups.
    • Aryl substituents instead of piperidine/sulfonyl moieties.
  • Implications :
    • Enhanced electron density in Compound B may reduce metabolic stability compared to the sulfonyl-containing target .
Compound C : 4-{[4-(4-Chlorophenyl)-1-Piperazinyl]Carbonyl}-3-Methyl-2-(4-Methylphenyl)Quinoline
  • Key Differences :
    • Piperazinyl (vs. piperidinyl) group at position 3.
    • Methylphenyl substituent at position 2.
DHFR Inhibitors () :
  • Compounds 33–36: Quinoline derivatives with substitutions at positions 2 and 4 (e.g., methoxy, amino groups). Activity: I50ecDHFR values range from 0.3–0.77 µM. Selectivity: Basic substituents (e.g., diethylamino) at position 2 improve bacterial vs. vertebrate DHFR selectivity .
  • Target Compound :
    • The 4-propylbenzenesulfonyl group may mimic the spatial occupancy of benzylpyrimidine substituents in DHFR inhibitors.
    • Sulfonyl’s electron-withdrawing nature could enhance binding but requires empirical validation .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C24H24ClN2O3S C19H21ClN4 C25H21ClN2O3 C28H26ClN3O
Key Functional Groups 6-Cl, 3-piperidine carbonyl, 4-sulfonyl 6-Cl, 4-piperidinyl 6-OCH3, 4-aryl 4-piperazinyl, 2-methylphenyl
Lipophilicity (LogP) Estimated ~3.5 (high) ~2.8 ~2.2 ~3.0
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (non-polar substituents) Low (methoxy groups) Moderate (piperazine)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.